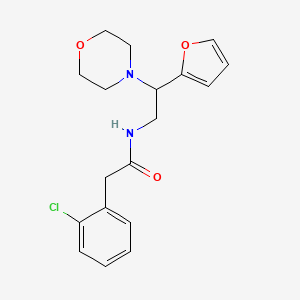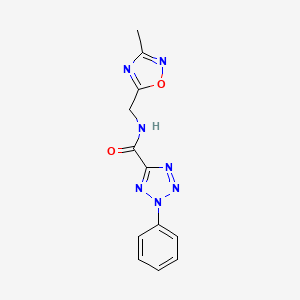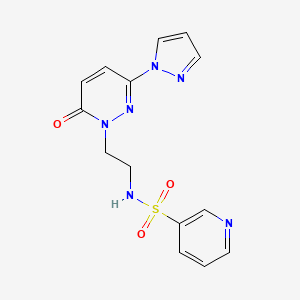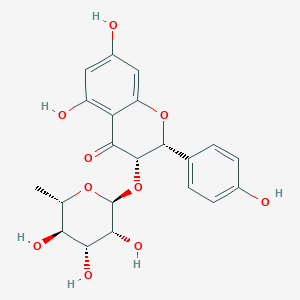![molecular formula C19H21NO2S B3002286 2-{[({1-[2-(4-Isopropylphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene CAS No. 338392-44-2](/img/structure/B3002286.png)
2-{[({1-[2-(4-Isopropylphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[({1-[2-(4-Isopropylphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene is a useful research compound. Its molecular formula is C19H21NO2S and its molecular weight is 327.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- Thiophene derivatives, including those similar to the mentioned compound, have been explored for their synthesis and antimicrobial activities. For instance, derivatives synthesized through reactions involving thiophenes have demonstrated in vitro antimicrobial activity against various bacterial and fungal isolates (Wardkhan et al., 2008).
Antifungal and Antibacterial Properties
- Compounds synthesized from thiophene-related structures have shown significant antifungal and antibacterial properties, as evidenced in various studies. Such compounds have been highlighted for their efficacy against specific bacterial and fungal strains (Raghavendra et al., 2016).
Antitumor Activities
- Studies have also explored the antitumor potential of thiophene derivatives. Some synthesized thiophene and benzothiophene derivatives have demonstrated promising anti-cancer activities against multiple tumor cell lines, highlighting their potential in cancer research (Mohareb et al., 2016).
Chemical Reactivity and Synthesis Methods
- The chemical reactivity of thiophene derivatives and their synthesis methods are areas of active research. Various methods for synthesizing 2-aminothiophenes and their reactions have been extensively studied, providing insight into the versatility of these compounds in various applications (Gewald, 1976).
Application in Dyes and Pigments
- Thiophene derivatives have also found applications in the synthesis of dyes and pigments. They have been used to produce azo dyes with good coloration and fastness properties on various materials, signifying their role in industrial and commercial applications (Sabnis & Rangnekar, 1989).
Bioinorganic Chemistry
- In the field of bioinorganic chemistry, thiophene-derived compounds have been used to synthesize Co(II) complexes. These complexes have been studied for their antimicrobial activities, demonstrating the interdisciplinary applications of thiophene derivatives (Singh et al., 2009).
Fluorescent Probes and Sensing Applications
- Thiophene-based polymers have been synthesized and utilized as fluorescent probes for detecting metal ions and amino acids in aqueous solutions. This application illustrates the potential of thiophene derivatives in sensing technologies and diagnostics (Guo et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
[(E)-1-[2-(4-propan-2-ylphenyl)cyclopropyl]ethylideneamino] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-12(2)14-6-8-15(9-7-14)17-11-16(17)13(3)20-22-19(21)18-5-4-10-23-18/h4-10,12,16-17H,11H2,1-3H3/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDJQHRXNHLZTA-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC2C(=NOC(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2CC2/C(=N/OC(=O)C3=CC=CS3)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile](/img/structure/B3002203.png)
methanone](/img/structure/B3002207.png)
![4-Bromo-[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B3002208.png)



![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)ethyl)oxalamide](/img/structure/B3002214.png)




![methyl 4-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3002219.png)
![1-(3,5-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B3002221.png)

